
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide, also known as CCPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. CCPA is a small molecule with a molecular weight of 348.8 g/mol and a chemical formula of C17H10ClN3O3.
Mécanisme D'action
The mechanism of action of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide involves the inhibition of the cyclic AMP-dependent protein kinase (PKA) and the cyclic GMP-dependent protein kinase (PKG). This inhibition leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis. (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides. This inhibition leads to an increase in the levels of cyclic AMP and cyclic GMP, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has been shown to have a neuroprotective effect by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide is also stable and can be stored for long periods without degradation. However, (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide. One direction is to investigate the potential of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide as a drug for the treatment of cancer and other diseases. Another direction is to explore the neuroprotective effects of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide and its potential use in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide and its interaction with intracellular targets. Finally, the development of new synthesis methods for (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide could lead to the production of more efficient and cost-effective drugs.
Méthodes De Synthèse
The synthesis of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide involves the condensation of 4-chlorobenzaldehyde and 4-nitrobenzaldehyde with malononitrile using a catalytic amount of piperidine in ethanol. The resulting product is then subjected to a reaction with acetic anhydride and pyridine to obtain (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide in high yield and purity. This synthesis method has been optimized to produce (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide with high efficiency and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has also been shown to have a neuroprotective effect, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(8-2-11)20(22)23/h1-9H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQTNDNRMHMQE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)
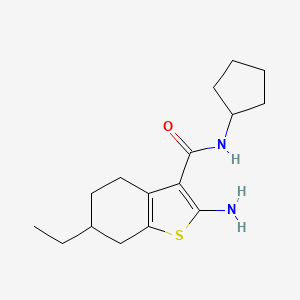
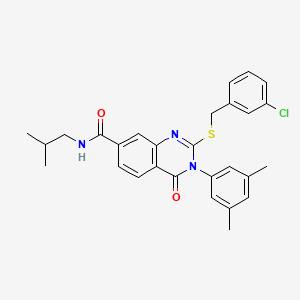
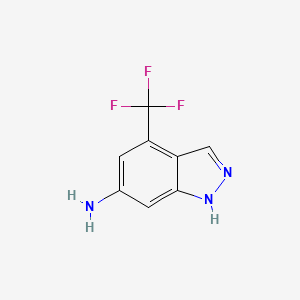

![3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
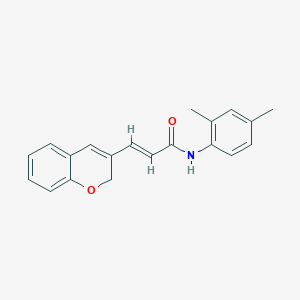
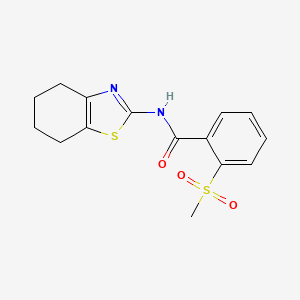
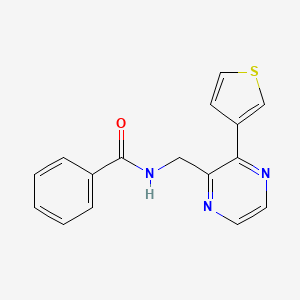
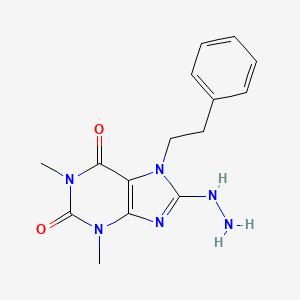
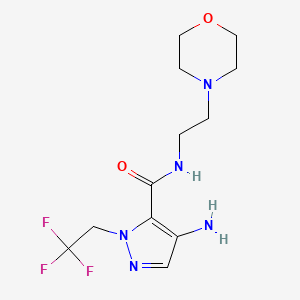
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)
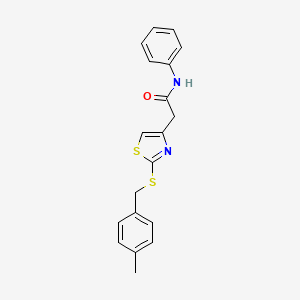
![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)